molecular formula C15H18ClNO3 B3010885 Methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287259-48-5

Methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate

Cat. No. B3010885
CAS RN: 2287259-48-5
M. Wt: 295.76
InChI Key: ZCFJGLIYPNCLNQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate, also known as JNJ-7925476, is a novel compound that has been developed for research purposes. It belongs to the class of compounds known as CB1 receptor antagonists and has been found to have potential therapeutic applications in the treatment of various disorders.

Mechanism of Action

Methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate acts as a selective and potent antagonist of the CB1 receptor, which is a key player in the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain, appetite, and metabolism. By blocking the CB1 receptor, Methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate modulates the endocannabinoid system and reduces the effects of cannabinoids.
Biochemical and Physiological Effects:
Methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been found to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain, improve glucose metabolism, and decrease body weight in animal models. It has also been found to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has several advantages for lab experiments, including its high potency and selectivity for the CB1 receptor, as well as its favorable safety profile. However, its high cost and complex synthesis may limit its use in some research settings.

Future Directions

There are several future directions for the research and development of Methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate. It may be further studied for its potential therapeutic applications in the treatment of chronic pain, inflammation, and metabolic disorders. Additionally, its mechanism of action and effects on the endocannabinoid system may be further elucidated to better understand its potential therapeutic benefits. Finally, the synthesis of Methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate may be optimized to reduce its cost and increase its accessibility for research purposes.

Synthesis Methods

The synthesis of Methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate involves several steps, including the preparation of the starting materials and the reaction conditions. The synthesis is a multi-step process that requires expertise in organic chemistry. The final product is obtained as a white crystalline powder with high purity.

Scientific Research Applications

Methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been extensively studied in preclinical research for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation. It has also been studied for its potential use in the treatment of obesity and metabolic disorders.

properties

IUPAC Name

methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c1-19-11-4-3-9(16)5-10(11)14-6-15(7-14,8-14)12(17)13(18)20-2/h3-5,12H,6-8,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFJGLIYPNCLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C23CC(C2)(C3)C(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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